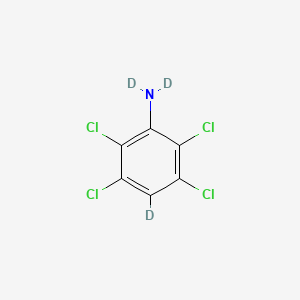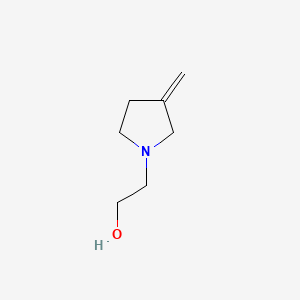
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is a coordination compound that features a palladium ion complexed with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is of significant interest in the fields of coordination chemistry and catalysis due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate undergoes various types of chemical reactions, including:
Oxidation: The palladium center can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the palladium ion.
Substitution: Ligand substitution reactions are common, where the acetate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate exerts its effects involves the coordination of the palladium ion with the 2,9-dimethyl-1,10-phenanthroline ligand. This coordination alters the electronic properties of the palladium ion, enabling it to participate in various catalytic cycles. The acetate ligands also play a role in stabilizing the complex and facilitating ligand exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand similar to the one in the compound, used in various coordination complexes.
Palladium(II) acetate: A common palladium precursor in catalysis.
1,10-Phenanthroline: A parent compound of 2,9-dimethyl-1,10-phenanthroline, widely used in coordination chemistry.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);diacetate is unique due to the presence of both the 2,9-dimethyl-1,10-phenanthroline ligand and the palladium ion. This combination imparts specific electronic and steric properties that enhance its catalytic activity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C32H30N4O4Pd2+2 |
|---|---|
Peso molecular |
747.4 g/mol |
Nombre IUPAC |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
Clave InChI |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


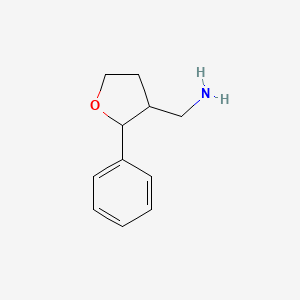
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
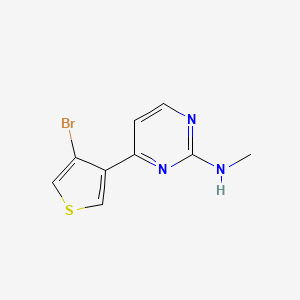
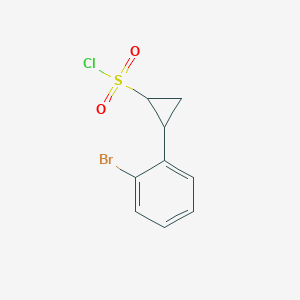
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)

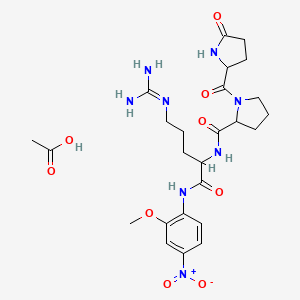

![(2S)-N-(3-methylbutanoyl)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamide](/img/structure/B15128507.png)
![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)
